

The Role of TMEM163 in Cancer Cell Zinc Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Abstract

Zinc is an essential trace element crucial for a myriad of cellular processes, and its dysregulation is increasingly implicated in cancer development and progression. The transmembrane protein 163 (TMEM163) has emerged as a key player in cellular zinc homeostasis, functioning as a zinc efflux transporter. Recent evidence points towards a significant role for TMEM163 in cancer cell zinc metabolism, with implications for cell proliferation, migration, invasion, and apoptosis. This technical guide provides an in-depth overview of the current understanding of TMEM163's function in cancer, focusing on its impact on zinc metabolism and associated signaling pathways. It includes a summary of quantitative data from relevant studies, detailed experimental protocols for investigating TMEM163, and visualizations of key cellular pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring TMEM163 as a potential therapeutic target in oncology.

Introduction: Zinc Dyshomeostasis in Cancer

Zinc is a vital cofactor for numerous enzymes and transcription factors, playing a critical role in cell proliferation, differentiation, and apoptosis.^{[1][2]} The precise control of intracellular zinc concentrations is therefore paramount for normal cellular function. This delicate balance is maintained by two main families of zinc transporters: the Zrt- and Irt-like proteins (ZIP or SLC39A family), which mediate zinc influx into the cytoplasm, and the zinc transporters (ZnT or

SLC30A family), which are responsible for zinc efflux from the cytoplasm into organelles or the extracellular space.[2]

Disrupted zinc homeostasis is a hallmark of many cancers.[1][2] Altered expression and function of zinc transporters can lead to changes in intracellular zinc levels, which in turn can modulate signaling pathways that drive cancer progression.[1][2]

TMEM163: A Novel Zinc Efflux Transporter in the Spotlight

Transmembrane protein 163 (TMEM163) is a recently characterized protein that has been identified as a zinc efflux transporter, exhibiting functional similarities to the SLC30/ZnT family.[3] It is predicted to have a six-transmembrane domain structure and plays a role in extruding zinc from the cytoplasm.[3] While its precise mechanisms of action are still under investigation, emerging research has begun to shed light on its involvement in various cellular processes and disease states, with a particular focus on its role in cancer.

The Role of TMEM163 in Cancer Cell Biology

Recent studies have directly implicated TMEM163 in the pathophysiology of cancer. A notable study on papillary thyroid carcinoma (PTC) revealed that TMEM163 is highly expressed in PTC tissue compared to normal thyroid tissue.[1][4] This overexpression is associated with key cancer hallmarks, suggesting that TMEM163 may function as an oncogene in this context.

Impact on Cancer Cell Proliferation, Migration, and Invasion

Experimental evidence from in vitro studies on PTC cells has demonstrated that the manipulation of TMEM163 expression levels directly affects cancer cell behavior:

- Silencing TMEM163 expression in PTC cells leads to an inhibition of cell proliferation, migration, and invasion.[1][4]
- Conversely, overexpression of TMEM163 in these cells promotes their proliferative, migratory, and invasive capabilities.[1][4]

These findings strongly suggest that TMEM163 is a critical mediator of cancer progression and metastasis.

Quantitative Data on TMEM163 Function in Cancer

While the qualitative effects of TMEM163 on cancer cell behavior are established, precise quantitative data remains an active area of research. The following tables summarize the observed effects and provide a framework for the expected quantitative outcomes from experimental manipulations of TMEM163.

Experimental Condition	Cell Line	Parameter Measured	Observed Effect	Reference
TMEM163 Silencing	Papillary Thyroid Carcinoma (PTC)	Cell Proliferation	Inhibition	[1] [4]
TMEM163 Silencing	Papillary Thyroid Carcinoma (PTC)	Cell Migration	Inhibition	[1] [4]
TMEM163 Silencing	Papillary Thyroid Carcinoma (PTC)	Cell Invasion	Inhibition	[1] [4]
TMEM163 Overexpression	Papillary Thyroid Carcinoma (PTC)	Cell Proliferation	Promotion	[1] [4]
TMEM163 Overexpression	Papillary Thyroid Carcinoma (PTC)	Cell Migration	Promotion	[1] [4]
TMEM163 Overexpression	Papillary Thyroid Carcinoma (PTC)	Cell Invasion	Promotion	[1] [4]

Table 1: Summary of TMEM163's Role in Cancer Cell Phenotypes

Manipulation	Cell Line	Protein	Change in Expression	Reference
TMEM163 Knockout	Papillary Thyroid Carcinoma (PTC)	p21	Increased	[1][4]
TMEM163 Knockout	Papillary Thyroid Carcinoma (PTC)	BCL-2	Decreased	[1][4]

Table 2: Effect of TMEM163 Knockout on Key Signaling Proteins

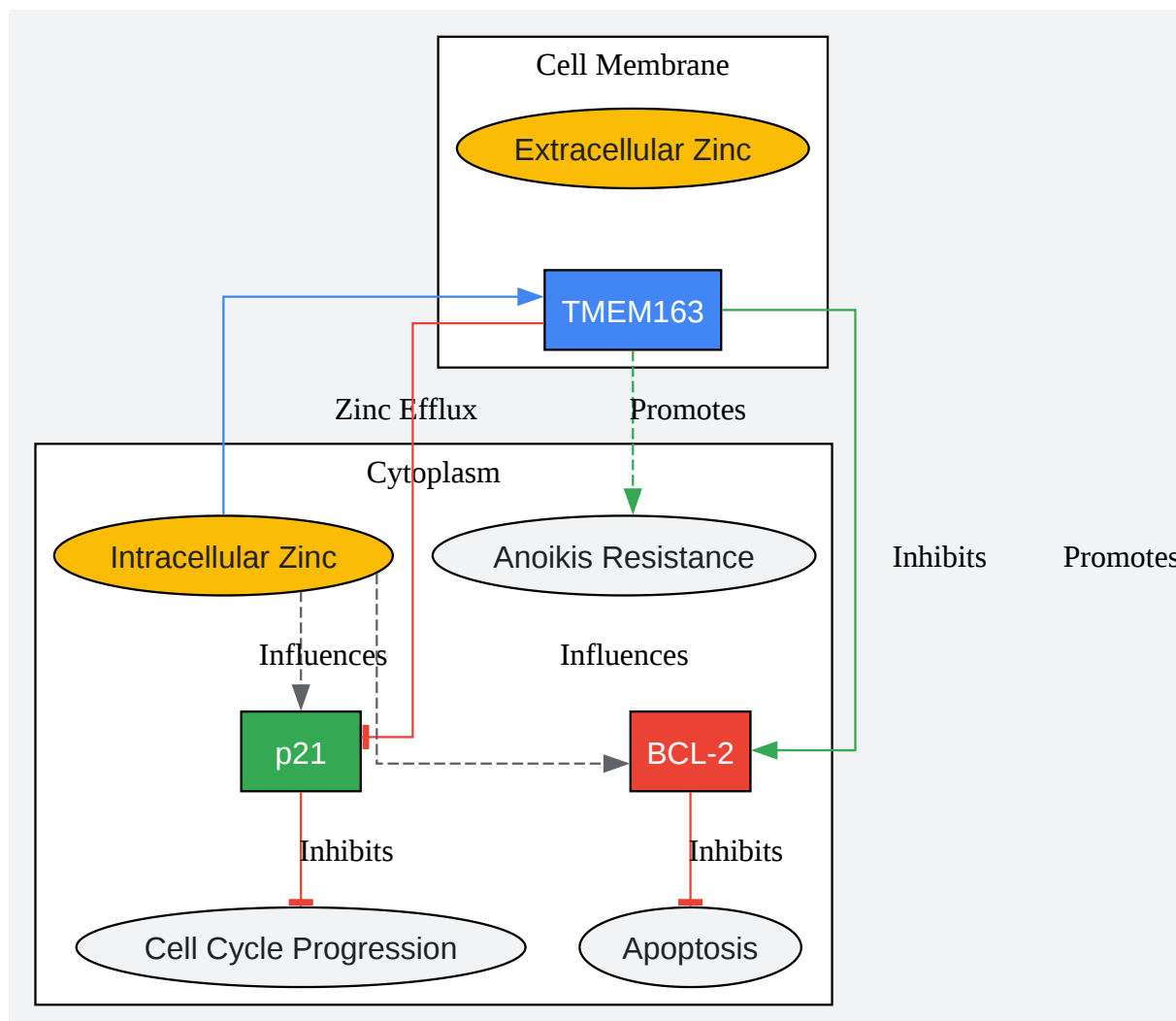
Manipulation	Cell Line	Measurement	Expected Outcome	Reference
TMEM163 Knockdown/Knockout	Cancer Cell Lines	Intracellular Zinc Concentration	Increased	[2]
TMEM163 Overexpression	Cancer Cell Lines	Intracellular Zinc Concentration	Decreased	[5]

Table 3: Predicted Impact of TMEM163 Manipulation on Intracellular Zinc Levels

Signaling Pathways Involving TMEM163 in Cancer

The study on papillary thyroid carcinoma has provided initial insights into the signaling pathways modulated by TMEM163. The knockout of TMEM163 was shown to significantly increase the expression of the cyclin-dependent kinase inhibitor p21 and decrease the expression of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][4]

This suggests a model where high levels of TMEM163 in cancer cells contribute to the suppression of p21 and the upregulation of BCL-2, thereby promoting cell cycle progression and inhibiting apoptosis. Furthermore, the study correlated TMEM163 expression with anoikis, a form of programmed cell death that occurs when cells detach from the extracellular matrix.[1][4] Resistance to anoikis is a critical step in cancer metastasis.[6]



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Caption: TMEM163 signaling in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TMEM163 in cancer cell zinc metabolism.

Measurement of Intracellular Zinc Concentration

Objective: To quantify changes in intracellular zinc levels following manipulation of TMEM163 expression.

Method: Fluorescence-based assays using zinc-sensitive probes are commonly employed.

- Reagents:
 - Fluorescent zinc indicators (e.g., FluoZin-3 AM or Zinpyr-1 for intracellular zinc, Newport Green for relative changes).
 - Cell culture medium.
 - Phosphate-buffered saline (PBS).
 - Trypsin-EDTA.
 - Zinc sulfate (ZnSO_4) for positive controls.
 - N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), a zinc chelator, for negative controls.
- Procedure:
 - Seed cells with manipulated TMEM163 expression (knockdown, knockout, or overexpression) and control cells in appropriate culture vessels (e.g., 96-well plates or coverslips for microscopy).
 - Allow cells to adhere and grow for 24-48 hours.
 - Wash cells with PBS.
 - Load cells with the fluorescent zinc indicator according to the manufacturer's instructions (e.g., incubate with 1-5 μM FluoZin-3 AM for 30-60 minutes at 37°C).
 - Wash cells with PBS to remove excess dye.
 - Measure fluorescence intensity using a fluorescence plate reader or a fluorescence microscope.

- For calibration, treat some wells with a zinc ionophore (e.g., pyrithione) in the presence of a saturating concentration of ZnSO_4 (R_{max}) and others with a zinc chelator like TPEN (R_{min}) to determine the dynamic range of the indicator.
- Calculate the intracellular zinc concentration based on the fluorescence intensity and the calibration values.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of TMEM163 expression on cancer cell proliferation.

- Reagents:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Dimethyl sulfoxide (DMSO) or Solubilization Solution.
 - Cell culture medium.
 - PBS.
- Procedure:
 - Seed cells with manipulated TMEM163 expression and control cells in a 96-well plate at a predetermined optimal density.
 - Incubate for various time points (e.g., 24, 48, 72 hours).
 - At each time point, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C , allowing viable cells to metabolize MTT into formazan crystals.
 - Remove the medium and add 100-150 μL of DMSO to each well to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the percentage of cell proliferation relative to the control cells.

Transwell Migration and Invasion Assays

Objective: To evaluate the impact of TMEM163 on the migratory and invasive potential of cancer cells.

- Reagents:
 - Transwell inserts (typically with 8 μm pores).
 - Matrigel (for invasion assay).
 - Serum-free cell culture medium.
 - Cell culture medium with a chemoattractant (e.g., 10% FBS).
 - Cotton swabs.
 - Fixation solution (e.g., 4% paraformaldehyde).
 - Staining solution (e.g., 0.1% crystal violet).
- Procedure:
 - For invasion assay: Thaw Matrigel on ice and coat the top of the Transwell inserts with a thin layer. Allow it to solidify at 37°C. For migration assays, this step is omitted.
 - Harvest and resuspend cells with manipulated TMEM163 expression and control cells in serum-free medium.
 - Seed a defined number of cells (e.g., 5×10^4) into the upper chamber of the Transwell inserts.
 - Add medium containing a chemoattractant to the lower chamber.
 - Incubate for 12-48 hours at 37°C.
 - After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

- Fix the cells that have migrated/invaded to the lower surface of the membrane.
- Stain the cells with crystal violet.
- Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
- Express the results as the percentage of migrated/invaded cells compared to the control.

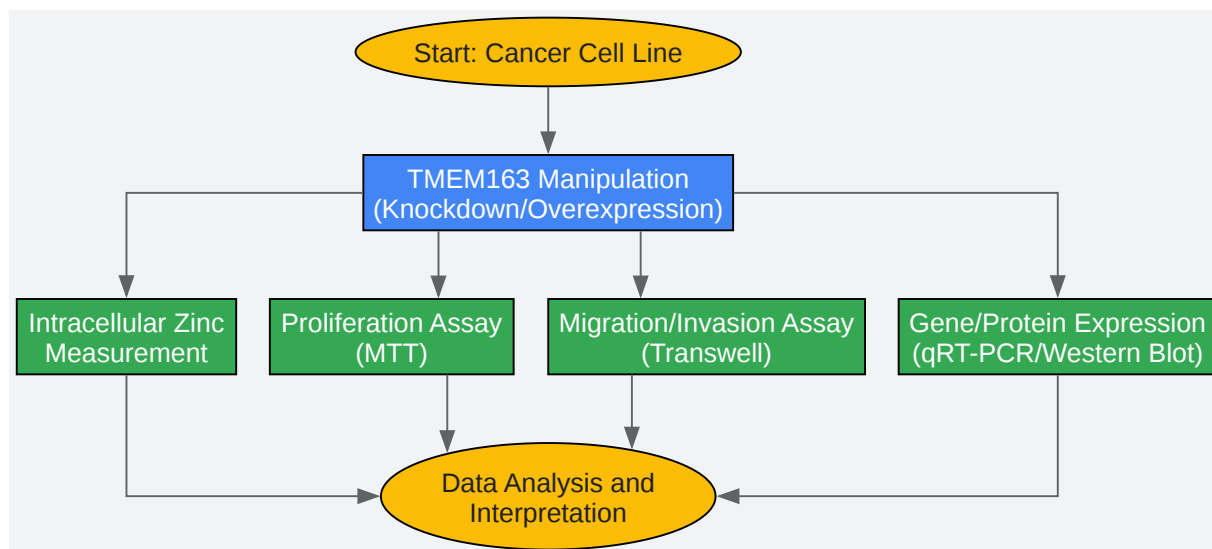
Gene and Protein Expression Analysis (qRT-PCR and Western Blot)

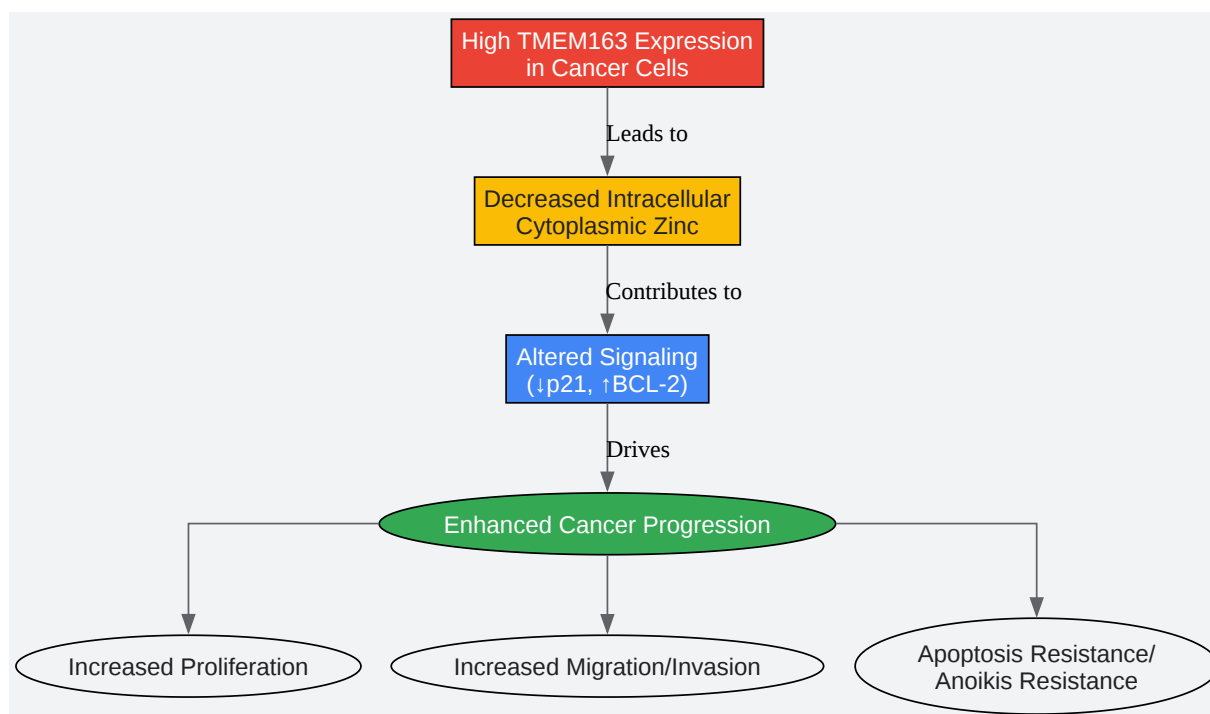
Objective: To quantify the expression levels of TMEM163, p21, and BCL-2.

- Quantitative Real-Time PCR (qRT-PCR):
 - Isolate total RNA from cells with manipulated TMEM163 expression and control cells.
 - Synthesize cDNA using a reverse transcription kit.
 - Perform qRT-PCR using specific primers for TMEM163, p21, BCL-2, and a housekeeping gene (e.g., GAPDH or β -actin) for normalization.
 - Calculate the relative gene expression using the $\Delta\Delta C_t$ method.
- Western Blot:
 - Lyse cells to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane and incubate with primary antibodies against TMEM163, p21, BCL-2, and a loading control (e.g., GAPDH or β -actin).
 - Incubate with the appropriate HRP-conjugated secondary antibody.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Quantify band intensities using densitometry software and normalize to the loading control.

Experimental and Logical Workflow Diagrams





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- To cite this document: BenchChem. [The Role of TMEM163 in Cancer Cell Zinc Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13912447#potential-role-of-tmем163-in-cancer-cell-zinc-metabolism]

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